2-Acetoxy-5-fluorobenzyl acetate
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Overview
Description
2-Acetoxy-5-fluorobenzyl acetate is a chemical compound with the molecular formula C11H11FO4 and a molecular weight of 226.2 g/mol . It is known for its applications in various fields, including chemistry and industry. This compound is characterized by the presence of an acetoxy group and a fluorine atom attached to a benzyl acetate structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-5-fluorobenzyl acetate typically involves the acetylation of 5-fluorobenzyl alcohol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-5-fluorobenzyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of 5-fluorobenzoic acid.
Reduction: Formation of 5-fluorobenzyl alcohol.
Substitution: Formation of 2-acetoxy-5-iodobenzyl acetate.
Scientific Research Applications
2-Acetoxy-5-fluorobenzyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving acetylation and deacetylation processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Acetoxy-5-fluorobenzyl acetate involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and 5-fluorobenzyl alcohol. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
2-Acetoxybenzyl acetate: Lacks the fluorine atom, resulting in different reactivity and applications.
5-Fluorobenzyl acetate: Does not have the acetoxy group, leading to variations in its chemical behavior.
2-Acetoxy-4-fluorobenzyl acetate: Similar structure but with the fluorine atom in a different position, affecting its reactivity.
Uniqueness
2-Acetoxy-5-fluorobenzyl acetate is unique due to the presence of both the acetoxy group and the fluorine atom, which confer distinct chemical properties. The fluorine atom increases the compound’s stability and reactivity, making it suitable for specific applications in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
(2-acetyloxy-5-fluorophenyl)methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4/c1-7(13)15-6-9-5-10(12)3-4-11(9)16-8(2)14/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLARRTIBTVWHPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1)F)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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